2-[[(2,2-Diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2,2-Diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid is a complex organic compound characterized by its unique cyclopropane ring structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2,2-Diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid typically involves multiple steps, starting with the formation of the cyclopropane ring. One common method involves the reaction of diphenylcyclopropanecarbonyl chloride with an appropriate amine to form the intermediate compound. This intermediate is then reacted with benzoic acid derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[(2,2-Diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-[[(2,2-Diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[[(2,2-Diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[[(2,2-Diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid derivatives: Compounds with similar structures but different substituents.
Cyclopropane-containing compounds: Other compounds featuring the cyclopropane ring, which may exhibit similar reactivity.
Benzoic acid derivatives: Compounds with modifications to the benzoic acid moiety, offering different chemical properties.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring and multiple functional groups, providing a versatile platform for chemical modifications and applications.
Properties
IUPAC Name |
2-[[(2,2-diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c27-21(18-13-7-8-14-19(18)23(29)30)25-26-22(28)20-15-24(20,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,25,27)(H,26,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRLHZURCGBFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)C4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.